1-(4-{3-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone
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Overview
Description
1-(4-{3-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
1-(4-{3-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-{3-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new drugs for treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-{3-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to modulate pharmacokinetic properties, enhancing the compound’s bioavailability and efficacy. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- **N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide .
Uniqueness
1-(4-{3-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone is unique due to its specific combination of functional groups and the presence of the piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C23H29ClN2O4 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
1-[4-[3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C23H29ClN2O4/c1-16-20(24)5-4-6-21(16)26-11-9-25(10-12-26)14-19(28)15-30-22-8-7-18(17(2)27)13-23(22)29-3/h4-8,13,19,28H,9-12,14-15H2,1-3H3 |
InChI Key |
WITVZJINOAUVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O |
Origin of Product |
United States |
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